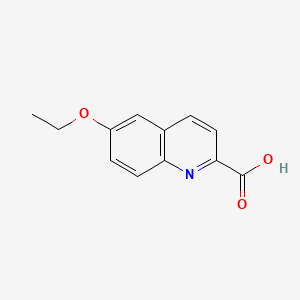

6-Ethoxyquinoline-2-carboxylic acid

説明

6-Ethoxyquinoline-2-carboxylic acid is a heterocyclic compound featuring a quinoline backbone substituted with an ethoxy group (-OC₂H₅) at position 6 and a carboxylic acid (-COOH) at position 2. The quinoline core’s conjugated π-system enables electron-rich interactions, making it valuable in organic electronics and pharmaceutical design . The carboxylic acid group facilitates further derivatization, such as esterification or amide formation, enhancing its utility as a synthetic intermediate . Its applications span pharmaceuticals, materials science, and fine chemical production, as highlighted by companies offering custom synthesis and API development .

特性

CAS番号 |

104116-70-3 |

|---|---|

分子式 |

C12H11NO3 |

分子量 |

217.224 |

IUPAC名 |

6-ethoxyquinoline-2-carboxylic acid |

InChI |

InChI=1S/C12H11NO3/c1-2-16-9-4-6-10-8(7-9)3-5-11(13-10)12(14)15/h3-7H,2H2,1H3,(H,14,15) |

InChIキー |

XDFMALMAIWXTNC-UHFFFAOYSA-N |

SMILES |

CCOC1=CC2=C(C=C1)N=C(C=C2)C(=O)O |

同義語 |

Quinaldic acid, 6-ethoxy- (6CI) |

製品の起源 |

United States |

類似化合物との比較

6-Methoxyquinoline Derivatives

- Example: Methyl 6-methoxy-2-arylquinoline-4-carboxylate ().

- Methoxy derivatives are studied as P-glycoprotein inhibitors, suggesting ethoxy analogs may exhibit modified bioactivity due to increased steric bulk and lipophilicity .

6-Hydroxyquinoline-2-carboxylic Acid

- Synthesis: Prepared via demethylation of 6-methoxyquinoline using oxidizing agents like 3-chlorobenzoperoxoic acid .

- Key Differences : The hydroxyl (-OH) group enhances polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability compared to ethoxy derivatives .

6-Chloro Substituents

- Example: 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid ().

- Key Differences: Chloro (-Cl) is electron-withdrawing, reducing electron density in the quinoline ring. This contrasts with ethoxy’s electron-donating nature, which may enhance π-π stacking in organic electronics .

6-Sulfamoyl Derivatives

- Example: 6-[(4-Ethoxyphenyl)sulfamoyl]-2-hydroxyquinoline-4-carboxylic acid ().

Carboxylic Acid Position Variations

Position 4 Carboxylic Acid

- Example: 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid ().

- Impact: Position 4 carboxylic acid may reduce conjugation with the quinoline ring compared to position 2, affecting electronic properties and intermolecular interactions .

Position 3 Carboxylic Acid

- Example: 6-Chloro-2-methylquinoline-3-carboxylic acid ().

- Impact : Alters acidity (pKa) and derivative formation pathways, influencing biological activity and synthetic utility .

Multi-Substituted Derivatives

4-Ethoxy-6,7-dimethoxy-quinoline-2-carboxylic acid () features alkoxy groups at positions 4, 6, and 7, enhancing lipophilicity and steric complexity. This contrasts with the simpler substitution pattern of 6-ethoxy-2-carboxylic acid, which may prioritize synthetic accessibility .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。